molecular formula C11H18ClN B6218202 methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride CAS No. 2742653-91-2

methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride

Katalognummer: B6218202
CAS-Nummer: 2742653-91-2
Molekulargewicht: 199.72 g/mol
InChI-Schlüssel: BOEQAKQWWGALJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is an organic compound with a complex structure It is a derivative of amine hydrochloride, where the amine group is bonded to a methyl group and a 2,4,5-trimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,5-trimethylbenzyl chloride with methylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or hydroxides can be used under basic conditions.

Major Products Formed

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The major products are simpler amine derivatives.

    Substitution: The major products depend on the nucleophile used but generally include substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various amine derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of other compounds.

Wirkmechanismus

The mechanism of action of methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride
  • Methyl[(3,4,5-trimethylphenyl)methyl]amine hydrochloride
  • Methyl[(2,3,5-trimethylphenyl)methyl]amine hydrochloride

Uniqueness

Methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride involves the reaction of 2,4,5-trimethylbenzyl chloride with methylamine in the presence of a base to yield the desired product.", "Starting Materials": [ "2,4,5-trimethylbenzyl chloride", "Methylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2,4,5-trimethylbenzyl chloride to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask to deprotonate the chloride ion", "Add methylamine to the reaction flask and stir the mixture at room temperature for several hours", "Heat the reaction mixture to reflux for several hours to complete the reaction", "Cool the reaction mixture and add hydrochloric acid to protonate the amine group", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to yield methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride" ] }

CAS-Nummer

2742653-91-2

Molekularformel

C11H18ClN

Molekulargewicht

199.72 g/mol

IUPAC-Name

N-methyl-1-(2,4,5-trimethylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-8-5-10(3)11(7-12-4)6-9(8)2;/h5-6,12H,7H2,1-4H3;1H

InChI-Schlüssel

BOEQAKQWWGALJM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)CNC)C.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.